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Introduction
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that relies on the

production and detection of signaling molecules called autoinducers. This process allows

bacteria to coordinate gene expression in a population density-dependent manner, regulating

phenotypes such as virulence factor production, biofilm formation, and antibiotic resistance. In

many Gram-negative bacteria, N-acylhomoserine lactones (AHLs) are the primary

autoinducers. The ability to detect and quantify AHLs is crucial for understanding bacterial

communication and for the development of novel anti-virulence therapies that disrupt QS

pathways.

Chromobacterium violaceum, a Gram-negative bacterium, produces a purple pigment called

violacein, the synthesis of which is regulated by QS. The mutant strain C. violaceum CV026 is

a widely used biosensor for the detection of short-chain AHLs.[1][2] This strain possesses a

mutation in the cviI gene, rendering it unable to produce its native AHL, N-hexanoyl-L-

homoserine lactone (C6-HSL).[1] However, the CviR receptor protein remains functional and

can detect exogenously supplied AHLs with acyl chain lengths ranging from C4 to C8, including

N-heptanoyl-L-homoserine lactone (C7-HSL).[1][2] Upon binding of a suitable AHL to CviR, the

signaling cascade is activated, leading to the expression of the vio operon and the production
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of the characteristic purple violacein pigment.[1] The intensity of the purple color is proportional

to the concentration of the AHL, allowing for both qualitative and quantitative assessment of

AHL activity.

This document provides detailed protocols for the use of C. violaceum CV026 to detect and

quantify C7-HSL activity, making it a valuable tool for researchers screening for QS agonists or

antagonists and for professionals in drug development targeting bacterial communication.

Signaling Pathway in Chromobacterium violaceum
CV026
The detection of C7-HSL by C. violaceum CV026 relies on the activation of the CviR/I quorum

sensing system, leading to the production of violacein. The signaling pathway is depicted

below.

Caption: C7-HSL detection pathway in C. violaceum CV026.

Experimental Protocols
Materials

Chromobacterium violaceum CV026

Luria-Bertani (LB) broth and agar

N-heptanoyl-L-homoserine lactone (C7-HSL)

Dimethyl sulfoxide (DMSO)

Sterile 96-well microtiter plates (flat-bottom)

Spectrophotometer (plate reader)

Incubator with shaking capabilities

Protocol 1: Qualitative Agar Plate-Based Assay for C7-
HSL Activity
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This protocol is suitable for rapid screening of samples for the presence of C7-HSL or for

testing the ability of compounds to induce violacein production.

Experimental Workflow:

Workflow for Qualitative C7-HSL Detection

Prepare overnight culture of C. violaceum CV026

Spread C. violaceum CV026 culture on agar plates

Prepare LB agar plates

Apply C7-HSL sample to a sterile disk or well

Incubate plates at 30°C for 24-48 hours

Observe for a purple halo around the sample

Click to download full resolution via product page

Caption: Workflow for the qualitative detection of C7-HSL.

Methodology:

Prepare an overnight culture: Inoculate a single colony of C. violaceum CV026 into 5 mL of

LB broth. Incubate at 30°C with shaking (200 rpm) for 16-18 hours.
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Prepare agar plates: Pour molten LB agar into sterile petri dishes and allow them to solidify.

Seed the plates: Spread 100 µL of the overnight C. violaceum CV026 culture evenly onto the

surface of the LB agar plates. Allow the plates to dry.

Apply the sample:

Disk diffusion method: Aseptically place a sterile paper disk (6 mm diameter) onto the

center of the inoculated agar plate. Pipette a known amount (e.g., 10 µL) of the C7-HSL

solution (dissolved in a suitable solvent) or the test sample onto the disk.

Well diffusion method: Create a small well (4-6 mm diameter) in the center of the agar

using a sterile cork borer or pipette tip. Add a known volume (e.g., 20-50 µL) of the C7-

HSL solution or test sample into the well.

Incubation: Incubate the plates at 30°C for 24-48 hours.

Observation: The presence of C7-HSL activity will be indicated by the formation of a purple

halo of violacein production in the bacterial lawn surrounding the disk or well. The diameter

of the halo can be used as a semi-quantitative measure of AHL concentration.

Protocol 2: Quantitative Broth Microdilution Assay for
C7-HSL Activity
This protocol allows for the quantification of violacein production in response to different

concentrations of C7-HSL.

Experimental Workflow:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Quantitative C7-HSL Detection

Prepare and dilute overnight C. violaceum CV026 culture

Add diluted C. violaceum CV026 to each well

Prepare serial dilutions of C7-HSL in a 96-well plate

Incubate the plate at 30°C with shaking for 24 hours

Measure bacterial growth (OD600)

Lyse cells and extract violacein with DMSO

Measure violacein absorbance (OD585-595)

Analyze and plot the data

Click to download full resolution via product page

Caption: Workflow for the quantitative measurement of C7-HSL.

Methodology:
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Prepare bacterial culture: Prepare an overnight culture of C. violaceum CV026 as described

in Protocol 1. Dilute the overnight culture with fresh LB broth to an optical density at 600 nm

(OD600) of 0.1.

Prepare C7-HSL dilutions: Prepare a stock solution of C7-HSL in DMSO. Perform serial

dilutions of the C7-HSL stock solution in LB broth in a 96-well microtiter plate. Include a

negative control (LB broth with DMSO, no C7-HSL) and a positive control with a known

concentration of C7-HSL. The final volume in each well should be 100 µL.

Inoculate the plate: Add 100 µL of the diluted C. violaceum CV026 culture to each well of the

96-well plate, bringing the total volume to 200 µL.

Incubation: Incubate the plate at 30°C for 24 hours with shaking (150 rpm).

Measure bacterial growth: After incubation, measure the OD600 of each well to assess

bacterial growth. This is important to ensure that any observed effects on violacein

production are not due to growth inhibition.

Quantify violacein: a. Centrifuge the microtiter plate at 4,000 rpm for 10 minutes to pellet the

bacterial cells. b. Carefully discard the supernatant. c. Add 200 µL of DMSO to each well and

resuspend the pellet by pipetting up and down or by shaking the plate for 10-15 minutes to

solubilize the violacein. d. Centrifuge the plate again at 4,000 rpm for 10 minutes to pellet

any cell debris. e. Carefully transfer 150 µL of the DMSO-violacein solution to a new flat-

bottom 96-well plate. f. Measure the absorbance at 585-595 nm using a microplate reader.

Data Analysis: Normalize the violacein production by dividing the absorbance at 585-595 nm

by the OD600 for bacterial growth. Plot the normalized violacein production against the

concentration of C7-HSL to generate a dose-response curve.

Data Presentation
The following table presents illustrative quantitative data for violacein production by C.

violaceum CV026 in response to a related short-chain AHL, N-hexanoyl-L-homoserine lactone

(C6-HSL). A similar dose-dependent increase in violacein production is expected for C7-HSL.

Researchers should generate their own standard curve for C7-HSL for accurate quantification.
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C6-HSL
Concentration (µM)

OD600 (Bacterial
Growth)

OD585 (Violacein
Absorbance)

Normalized
Violacein
Production
(OD585/OD600)

0 (Negative Control) 0.85 ± 0.05 0.02 ± 0.01 0.02

0.01 0.84 ± 0.06 0.15 ± 0.02 0.18

0.1 0.86 ± 0.04 0.45 ± 0.03 0.52

1 0.85 ± 0.05 0.98 ± 0.07 1.15

10 0.83 ± 0.06 1.52 ± 0.11 1.83

100 0.84 ± 0.05 1.65 ± 0.13 1.96

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Conclusion
The Chromobacterium violaceum CV026 biosensor assay is a simple, robust, and cost-

effective method for the detection and quantification of C7-HSL and other short-chain AHLs.

The protocols provided herein offer a detailed guide for researchers in various fields to study

quorum sensing and to screen for molecules that modulate this important bacterial

communication system. The clear visual output of the qualitative assay and the straightforward

quantitative measurement make this system an invaluable tool in microbiology and drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b016845?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2218-0532/91/3/33
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production
and inhibition for the detection of N-acylhomoserine lactones - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Detection of C7-HSL
Activity using Chromobacterium violaceum CV026]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b016845#using-chromobacterium-
violaceum-cv026-to-detect-c7-hsl-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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